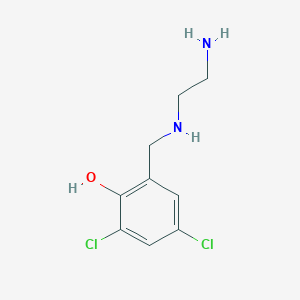

2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol

Description

Properties

IUPAC Name |

2-[(2-aminoethylamino)methyl]-4,6-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12Cl2N2O/c10-7-3-6(5-13-2-1-12)9(14)8(11)4-7/h3-4,13-14H,1-2,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHOZLSOMBNGMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CNCCN)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716845 | |

| Record name | 2-{[(2-Aminoethyl)amino]methyl}-4,6-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179140-48-7 | |

| Record name | 2-{[(2-Aminoethyl)amino]methyl}-4,6-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol: Properties, Synthesis, and Analytical Methodologies

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol, a compound of interest for researchers and professionals in drug development. In light of the limited publicly available data on this specific molecule, this document synthesizes information on structurally related compounds to propose robust methodologies for its synthesis, characterization, and analysis.

Introduction

2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol is a substituted phenol derivative with potential applications in medicinal chemistry and material science. Its structure, featuring a dichlorinated phenolic ring and a diaminoethyl side chain, suggests a range of chemical functionalities that could be exploited for the development of novel therapeutic agents or specialized polymers. The presence of the phenolic hydroxyl group, the amino groups, and the chlorinated aromatic ring creates a molecule with a unique combination of acidic, basic, and lipophilic characteristics. This guide aims to provide a foundational understanding of this compound and to equip researchers with the necessary technical insights for its further investigation.

Physicochemical Properties

While specific experimental data for 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol is not extensively documented, its core properties can be inferred from its chemical structure and data from commercial suppliers.

| Property | Value | Source |

| CAS Number | 1179140-48-7 | Appchem[1] |

| Molecular Formula | C9H12Cl2N2O | Appchem[1] |

| Molecular Weight | 235.11 g/mol | Appchem[1] |

| SMILES | NCCNCC1=C(C(=CC(=C1)Cl)Cl)O | Appchem[1] |

Note: Further experimental determination of properties such as melting point, boiling point, solubility, and pKa is essential for a complete characterization of this compound.

Proposed Synthesis Pathway

A plausible synthetic route for 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol can be designed based on the Mannich reaction, a well-established method for the aminoalkylation of acidic protons located alpha to a carbonyl group, or in this case, an activated aromatic ring. The synthesis would likely proceed via the reaction of 4,6-dichlorophenol with formaldehyde and N-(2-aminoethyl)amine.

Caption: Proposed synthetic pathway for 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol via the Mannich reaction.

Step-by-Step Experimental Protocol for Synthesis

This protocol is a proposed methodology and should be optimized for reaction conditions such as temperature, reaction time, and purification methods.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 1 equivalent of 4,6-dichlorophenol in a suitable solvent such as ethanol or methanol.

-

Reagent Addition: Add 1.1 equivalents of N-(2-aminoethyl)amine to the flask. From the dropping funnel, add 1.1 equivalents of aqueous formaldehyde dropwise to the stirred solution.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of methanol in dichloromethane).

-

Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Analytical Characterization

A thorough analytical characterization is crucial to confirm the identity, purity, and properties of the synthesized compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene groups of the side chain, and the amine and hydroxyl protons. The ¹³C NMR will provide information on the number and type of carbon atoms in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement. The fragmentation pattern observed in the mass spectrum can also provide structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the O-H stretch of the phenol, the N-H stretches of the amines, and the C-Cl stretches of the chlorinated aromatic ring.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method should be developed to determine the purity of the synthesized compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a good starting point for method development.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be used for both separation and identification.

Caption: Workflow for the analytical characterization of 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol.

Potential Applications and Future Research

The structural motifs within 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol suggest several avenues for future research and potential applications.

-

Medicinal Chemistry: The dichlorophenol moiety is found in a number of bioactive compounds. For instance, 2,4-dichloro-6-aminophenol is a known intermediate in the synthesis of some pharmaceuticals. The diamine side chain could act as a chelating agent for metal ions or interact with biological targets such as enzymes and receptors. The overall structure bears some resemblance to compounds with antimicrobial or anticancer activities.[2] Further studies should focus on evaluating its biological activity through in vitro and in vivo screening assays.

-

Material Science: The presence of multiple reactive sites (hydroxyl and amino groups) makes this compound a potential monomer for the synthesis of novel polymers, such as polyamides or polyurethanes, with tailored properties. The chlorine atoms can also influence the material's flame retardancy and thermal stability.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol. Based on data for the related compound 2-amino-4,6-dichlorophenol, it may cause skin and eye irritation.[3][4] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a comprehensive overview of 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol, including its known properties, a proposed synthetic route, and a detailed plan for its analytical characterization. While there is a need for further experimental work to fully elucidate its chemical and biological profile, the information and methodologies presented here offer a solid foundation for researchers and drug development professionals to unlock the potential of this intriguing molecule.

References

-

Appchem. 2-((2-AMINOETHYLAMINO)METHYL)-4,6-DICHLOROPHENOL | 1179140-48-7. [Link]

-

PubChem. 2-Amino-4,6-dichlorophenol. [Link]

-

Khan, I., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. National Center for Biotechnology Information. [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-AMINO-4,6-DICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 2-Amino-4,6-dichlorophenol | C6H5Cl2NO | CID 10699 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity

In the landscape of drug discovery and molecular pharmacology, we often encounter novel chemical entities whose biological activities are yet to be defined. 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol is one such molecule. A thorough review of the current scientific literature reveals a conspicuous absence of data pertaining to its specific mechanism of action. This guide, therefore, is not a retrospective summary of established facts. Instead, it serves as a prospective roadmap—a strategic and methodological framework for the rigorous elucidation of its pharmacological identity.

Our approach is rooted in the principles of chemical analogy and hypothesis-driven research. The structural architecture of 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol—a substituted phenylethanolamine backbone—bears a striking resemblance to a well-established class of pharmacologically active agents: the adrenergic modulators. This structural kinship forms the bedrock of our central hypothesis: that 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol interacts with the adrenergic receptor system.

This document will guide the reader through a logical, multi-tiered experimental workflow designed to test this hypothesis, characterize the nature of the molecule-receptor interaction, and map its downstream signaling consequences. We will delve into the causality behind each experimental choice, ensuring that each step is a self-validating component of a larger, cohesive investigation.

Structural Analysis and the Adrenergic Hypothesis

The molecular structure of 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol provides several clues that point towards a potential interaction with adrenergic receptors.

-

Phenylethanolamine Scaffold: The core structure is a phenol ring attached to an aminoethyl side chain, a classic pharmacophore for adrenergic agents. This scaffold is present in endogenous catecholamines like norepinephrine as well as numerous synthetic drugs that target adrenergic receptors.

-

Dichlorinated Phenol Ring: The two chlorine atoms on the phenol ring are significant. Halogenation can influence receptor binding affinity, selectivity, and the pharmacokinetic properties of a compound. For instance, dichlorination has been used in the design of various receptor-targeted agents to enhance potency or modulate activity.

-

Aminoethylamino Side Chain: The nature of the amine substituent is a critical determinant of adrenergic receptor subtype selectivity (α vs. β) and the mode of action (agonist vs. antagonist). The N-substituted ethylamine group in the target molecule is a key feature to be investigated.

Based on these structural features, we hypothesize that 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol functions as a modulator of adrenergic receptors. The following experimental plan is designed to systematically test this hypothesis.

A Proposed Research Workflow for Mechanistic Elucidation

The following workflow provides a comprehensive, step-by-step approach to characterize the mechanism of action of this novel compound.

Caption: A multi-phase workflow for elucidating the mechanism of action.

Phase 1: Receptor Binding Affinity and Selectivity

The foundational step is to ascertain whether the compound physically interacts with adrenergic receptors. Radioligand binding assays are the gold standard for this purpose.

Experimental Protocol: Radioligand Competition Binding Assay

-

Objective: To determine the binding affinity (Ki) of 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol for a panel of adrenergic receptor subtypes (e.g., α1A, α2A, β1, β2).

-

Materials:

-

Cell membranes expressing the specific human adrenergic receptor subtype.

-

A subtype-selective radioligand (e.g., [³H]-prazosin for α1, [³H]-rauwolscine for α2, [³H]-dihydroalprenolol for β).

-

2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol (test compound).

-

Non-specific binding control (a high concentration of a known, non-labeled ligand).

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

For each concentration of the test compound, prepare a parallel set of wells containing the non-specific binding control.

-

Incubate the plates to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition binding model using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Interpreting the Results: A low Ki value (typically in the nanomolar to low micromolar range) indicates high binding affinity for a particular receptor subtype. By comparing the Ki values across the receptor panel, a selectivity profile can be established.

Phase 2: Functional Activity Assessment

Once binding is confirmed, the next critical step is to determine the functional consequence of that binding. Is the compound an agonist that activates the receptor, or an antagonist that blocks it?

Experimental Protocol: In Vitro Functional Assay (cAMP Accumulation for β-Adrenergic Receptors)

-

Objective: To determine if the test compound acts as an agonist or antagonist at β-adrenergic receptors by measuring the downstream production of cyclic AMP (cAMP).

-

Materials:

-

A cell line stably expressing a β-adrenergic receptor subtype (e.g., HEK293-β2AR).

-

A known β-agonist (e.g., isoproterenol) as a positive control.

-

A known β-antagonist (e.g., propranolol) for antagonist mode testing.

-

A commercial cAMP assay kit (e.g., HTRF, ELISA).

-

-

Procedure (Agonist Mode):

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Treat the cells with increasing concentrations of the test compound. Include a vehicle control and a positive control (isoproterenol).

-

Incubate for a specified period to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.

-

-

Procedure (Antagonist Mode):

-

Pre-incubate the cells with increasing concentrations of the test compound.

-

Add a fixed, sub-maximal concentration (e.g., EC80) of the agonist (isoproterenol) to all wells except the basal control.

-

Incubate and measure cAMP levels as described above.

-

-

Data Analysis:

-

Agonist Mode: Plot the cAMP concentration against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to the positive control.

-

Antagonist Mode: Plot the cAMP concentration against the log concentration of the test compound. A rightward shift in the agonist's dose-response curve indicates competitive antagonism. The pA2 value can be calculated to quantify the antagonist's potency.

-

Data Presentation: Hypothetical Functional Assay Results

| Compound | Target | Assay Type | EC50 (nM) | Emax (% of Isoproterenol) |

| Test Compound | β2-AR | cAMP Accumulation | 150 | 95% |

| Isoproterenol | β2-AR | cAMP Accumulation | 10 | 100% |

| Propranolol | β2-AR | cAMP Antagonism | IC50 = 25 nM | N/A |

Downstream Signaling and Pathway Visualization

Adrenergic receptors, particularly β-receptors, signal through G-protein-coupled pathways, leading to the activation of adenylyl cyclase, an increase in intracellular cAMP, and the subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).

An In-depth Technical Guide on the Biological Activity of 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol

Introduction

This technical guide delves into the pharmacological potential of the novel chemical entity, 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol. While direct biological data for this specific molecule is not yet extensively documented in peer-reviewed literature, its distinct structural features—a dichlorinated phenol core and an aminoethylamino side chain—provide a strong rationale for investigating its bioactivity. This guide will, therefore, adopt a predictive and investigative approach. By examining the established activities of structurally related compounds, we can infer potential therapeutic applications and outline a comprehensive strategy for its preclinical evaluation.

The core structure, 4,6-dichlorophenol, is a well-known chemical moiety found in a variety of biologically active compounds. The addition of an aminoethylamino methyl group at the 2-position introduces functionalities that can significantly modulate its physicochemical properties and interaction with biological targets. This guide will synthesize existing knowledge on related dichlorophenols, aminophenols, and compounds with similar side chains to build a scientifically grounded hypothesis for the biological profile of 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol.

We will explore its plausible synthesis, potential biological activities including antimicrobial, anticancer, and anti-inflammatory effects, and propose detailed experimental workflows for its comprehensive evaluation. This document is intended for researchers, scientists, and professionals in drug development who are interested in the discovery and characterization of new chemical entities.

Chemical Identity and Synthesis

Chemical Properties

A summary of the known chemical properties for 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol is presented in Table 1.

| Property | Value |

| CAS Number | 1179140-48-7 |

| Molecular Formula | C₉H₁₂Cl₂N₂O |

| Molecular Weight | 235.11 g/mol |

| SMILES | NCCNCC1=C(C(=CC(=C1)Cl)Cl)O |

Proposed Synthesis

The general mechanism for the Mannich reaction begins with the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile.[1] The phenol, in its enol form, attacks the iminium ion to form the final β-amino-carbonyl compound, known as a Mannich base.[1][2]

Inferred Biological Activities and Mechanisms of Action

Based on the activities of structurally analogous compounds, we can hypothesize several potential biological activities for 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol.

Antimicrobial and Antifungal Activity

Derivatives of 4-aminophenol have demonstrated broad-spectrum antimicrobial activities.[4][5][6] Studies on various aminophenol derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][7] For instance, certain 4-aminophenol Schiff bases have shown significant activity against Staphylococcus aureus, Micrococcus luteus, and Saccharomyces cerevisiae.[4][6] The presence of the aminophenol-like core in our target molecule suggests it may exhibit similar antimicrobial properties.

Anticancer and Topoisomerase Inhibition

The dichlorophenol moiety is a key structural feature in some compounds that exhibit anticancer properties through the inhibition of topoisomerases.[8][9] DNA topoisomerases are essential enzymes for managing the topological state of DNA and are critical targets for cancer chemotherapy.[10][11] Phenolic compounds, in general, have been identified as topoisomerase inhibitors.[8][9] Specifically, some polyphenols are known to act as topoisomerase II poisons, enhancing enzyme-mediated DNA cleavage.[12] Given that our molecule of interest possesses a dichlorinated phenol ring, it is plausible that it could interfere with topoisomerase activity, thereby exerting cytotoxic effects on cancer cells.

Anti-inflammatory and Mucolytic Potential

A structural comparison can be drawn with Ambroxol, a well-known mucolytic agent used in the treatment of respiratory diseases.[13][14][15] Ambroxol contains a substituted aminobenzyl ring and is known to possess anti-inflammatory properties in addition to its secretolytic effects.[13][14] The aminoalkyl side chain in 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol could confer similar functionalities, suggesting a potential role in modulating inflammatory responses or mucus secretion.

Toxicological Profile

It is crucial to consider the potential toxicity of chlorinated phenols. These compounds are known to induce oxidative stress, which can lead to cellular damage, including lipid peroxidation and protein oxidation.[16][17] Exposure to certain chlorophenols has been associated with cytotoxicity, mutagenicity, and carcinogenicity.[16] Studies on 2,4-dichlorophenol have shown it can be toxic to microorganisms and may have inhibitory effects on biological wastewater treatment processes at high concentrations.[18][19] The pharmacokinetic profile of dichlorophenols indicates rapid absorption and metabolism, primarily through glucuronidation and sulfation, with the highest concentrations often found in the kidney and liver.[20][21][22][23] Therefore, a thorough toxicological assessment of 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol is imperative.

Proposed Experimental Workflows for Biological Evaluation

To systematically evaluate the hypothesized biological activities of 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol, a tiered screening approach is proposed, starting with in vitro assays and progressing to in vivo models for the most promising activities.

In Vitro Assays

1. Antimicrobial Susceptibility Testing

A standard broth microdilution method will be employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria and fungi.

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

To determine the MBC, an aliquot from the wells showing no growth is plated on agar plates. The lowest concentration that results in no colony formation after incubation is the MBC.

2. Cytotoxicity and Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[24][25][26]

Protocol:

-

Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

3. Topoisomerase II Inhibition Assay

The ability of the compound to inhibit human topoisomerase II can be assessed using a DNA relaxation assay.

Protocol:

-

Incubate supercoiled plasmid DNA with human topoisomerase IIα in the presence of varying concentrations of the test compound.

-

Include a positive control inhibitor (e.g., etoposide) and a negative control (enzyme and DNA without the compound).

-

Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, and linear) by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide).

-

Inhibition of topoisomerase II activity is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in supercoiled DNA.

In Vivo Models

Based on promising in vitro results, further evaluation in animal models would be warranted.

1. Inflammatory Pain Model

The anti-inflammatory potential can be assessed using a carrageenan- or Complete Freund's Adjuvant (CFA)-induced paw edema model in rodents.[27][28][29][30][31]

Protocol:

-

Inject carrageenan or CFA into the plantar surface of the hind paw of rats or mice to induce localized inflammation and hyperalgesia.[27][31]

-

Administer the test compound orally or intraperitoneally at various doses prior to or after the induction of inflammation.

-

Measure paw volume at different time points to quantify the anti-edematous effect.

-

Assess pain behavior using a thermal or mechanical stimulus (e.g., Hargreaves test or von Frey filaments).

-

A reduction in paw edema and an increase in pain threshold indicate anti-inflammatory and analgesic activity.

The following diagram illustrates the proposed workflow for evaluating the biological activity of 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol.

Caption: Proposed workflow for biological evaluation.

Structure-Activity Relationship (SAR) Insights and Future Directions

To build a comprehensive understanding of the therapeutic potential of this chemical scaffold, systematic structural modifications and subsequent biological evaluations are necessary.

-

Modification of the Dichlorophenol Ring: The position and number of chlorine atoms on the phenol ring can significantly influence activity. Synthesizing and testing analogs with different halogenation patterns (e.g., 2,4-dichloro, 3,5-dichloro) would provide valuable SAR data.

-

Alterations to the Aminoethylamino Side Chain: The length and branching of the alkyl chain, as well as the nature of the amine (primary, secondary, or tertiary), can impact potency, selectivity, and pharmacokinetic properties.

-

Introduction of Other Functional Groups: The addition of other substituents to the phenol ring could modulate the electronic and steric properties of the molecule, potentially leading to improved activity and a more favorable safety profile.

The following diagram illustrates a potential logic for structure-activity relationship studies.

Caption: Logic for SAR studies.

Conclusion

While direct experimental data on 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol is currently limited, a thorough analysis of its structural components and related compounds provides a strong foundation for hypothesizing its biological activities. The presence of a dichlorinated phenol ring and an aminoalkyl side chain suggests potential for antimicrobial, anticancer, and anti-inflammatory properties. The proposed experimental workflows in this guide offer a systematic approach to validate these hypotheses and to comprehensively characterize the pharmacological profile of this novel compound. Further investigation, particularly in the areas of synthesis, in vitro screening, and subsequent in vivo validation, is warranted to determine the therapeutic potential of 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol. The insights gained from such studies will be invaluable for guiding future drug discovery efforts centered on this and related chemical scaffolds.

References

-

Chen, Y. C., & Liu, F. L. (1995). Topoisomerase inhibition by phenolic metabolites: a potential mechanism for benzene's clastogenic effects. Carcinogenesis, 16(10), 2301–2307. [Link]

-

López-Lázaro, M., et al. (2009). Catalytic inhibition of human DNA topoisomerase by phenolic compounds in Ardisia compressa extracts and their effect on human colon cancer cells. Food and Chemical Toxicology, 47(6), 1365–1373. [Link]

-

Ren, K., & Dubner, R. (1999). Inflammatory Models of Pain and Hyperalgesia. ILAR Journal, 40(3), 111–118. [Link]

-

Bove, S. E., et al. (2006). An animal model of chronic inflammatory pain: pharmacological and temporal differentiation from acute models. British Journal of Pharmacology, 147(7), 789–798. [Link]

-

Bandele, O. J., & Osheroff, N. (2007). Dietary Polyphenols as Topoisomerase II Poisons: B Ring and C Ring Substituents Determine the Mechanism of Enzyme-Mediated DNA Cleavage Enhancement. Chemical Research in Toxicology, 20(8), 1234–1243. [Link]

-

Aragen Life Sciences. (n.d.). Animal Models for Pain Research. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Rodent Pain Models. Retrieved from [Link]

-

Greentech Bioscience. (n.d.). Animal Models of Inflammatory Pain. Retrieved from [Link]

-

Michalowicz, J., & Duda, W. (2007). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International Journal of Environmental Research and Public Health, 4(2), 121–133. [Link]

-

Khan, K. M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. [Link]

-

Li, F., & Jiang, T. (2018). Natural Compounds as Anticancer Agents Targeting DNA Topoisomerases. Current Medicinal Chemistry, 25(38), 5075–5097. [Link]

-

Malpathak, N. (2012). Secondary metabolites as DNA topoisomerase inhibitors: A new era towards designing of anticancer drugs. Pharmacognosy Reviews, 6(12), 135–142. [Link]

-

Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308–5312. [Link]

-

Mondal, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 10(2), 1603-1611. [Link]

-

An, R., & Li, Z. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Toxics, 11(11), 903. [Link]

-

Ali, S., et al. (2015). Synthesis, Antioxidant and Antimicrobial Activity of 4-Aminophenol and 2-Aminobenzoic Acid Based Novel Azo Compounds. Asian Journal of Chemistry, 27(10), 3651–3654. [Link]

-

Yilmaz, V. T., & Aksoy, Y. (2007). A comparative study on the antibacterial activities of the aminophenols: Some novel aspects of the antibacterial action of p-aminophenol. Journal of Basic Microbiology, 47(5), 421–428. [Link]

-

Mondal, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 10(2), 1603-1611. [Link]

-

Mohana, K. N., & Kumar, C. S. A. (2013). Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. Journal of the Korean Chemical Society, 57(4), 484-490. [Link]

-

Khan, K. M., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. [Link]

-

Somani, S. M., & Khalique, A. (1982). Distribution and metabolism of 2,4-dichlorophenol in rats. Journal of Toxicology and Environmental Health, 9(5-6), 889–897. [Link]

-

Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Chlorophenols. [Link]

-

Somani, S. M., & Khalique, A. (1982). Distribution and metabolism of 2,4-dichlorophenol in rats. Journal of Toxicology and Environmental Health, 9(5-6), 889–897. [Link]

-

Kagan, V. E., et al. (2000). Redox cycling of phenol induces oxidative stress in human epidermal keratinocytes. Journal of Investigative Dermatology, 114(2), 304–311. [Link]

-

PubChem. (n.d.). 2,5-Dichlorophenol. Retrieved from [Link]

-

Al-Majd, L. A., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants, 12(3), 724. [Link]

-

Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichlorophenol. Retrieved from [Link]

-

Hwang, H. M., & Hodson, R. E. (1986). Electrochemical Oxidation of Chlorinated Phenols. Water Research, 20(11), 1357–1363. [Link]

-

Organic Chemistry Portal. (n.d.). Mannich Reaction. [Link]

-

Kargi, F., & Eker, S. (2005). Biological treatment of synthetic wastewater containing 2,4 dichlorophenol (DCP) in an activated sludge unit. Journal of Environmental Management, 76(2), 163–168. [Link]

-

Chi, K. W., et al. (2003). Steric Effect of Amines on the Mannich Reaction between Secondary Amines and 2,6-Disubstituted Phenols. Bulletin of the Korean Chemical Society, 24(4), 455-458. [Link]

-

Di Pede, G., et al. (2021). Phenol-Rich Botanicals Modulate Oxidative Stress and Epithelial Integrity in Intestinal Epithelial Cells. Antioxidants, 10(11), 1827. [Link]

-

Burke, W. J. (1951). A study of the Mannich reaction with phenols. Brunel University Research Archive. [Link]

- CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol - Google Patents. (n.d.).

-

ResearchGate. (n.d.). Structure of Ambroxol. Retrieved from [Link]

- CN101914028B - Method for preparing 2-amido-4,6-dichlorophenol - Google Patents. (n.d.).

-

ResearchGate. (n.d.). The structural formulas of ambroxol (a) and bromhexine (b). Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of 2, 6-dichloro-4-aminophenol. Retrieved from [Link]

-

Uruga, T., et al. (2018). Characterization of Ambroxol and Its Hydrochloride Salt Crystals by Bromine K-Edge X-Ray Absorption Near-Edge Structure Spectroscopy and X-Ray Crystal Structure Analysis. Chemical and Pharmaceutical Bulletin, 66(9), 875–881. [Link]

-

ResearchGate. (n.d.). The structural formula of ambroxol hydrochloride. Retrieved from [Link]

-

de Almeida, J. F. A., et al. (2020). Comparison of the Physicochemical Properties, Antimicrobial Action, and Cytotoxicity of Ambroxol Hydrochloride, N-acetylcysteine, and Calcium Hydroxide Pastes. Journal of Endodontics, 46(12), 1855–1862. [Link]

Sources

- 1. Mannich reaction - Wikipedia [en.wikipedia.org]

- 2. Chemicals [chemicals.thermofisher.cn]

- 3. Mannich Reaction [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Topoisomerase inhibition by phenolic metabolites: a potential mechanism for benzene's clastogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Catalytic inhibition of human DNA topoisomerase by phenolic compounds in Ardisia compressa extracts and their effect on human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural Compounds as Anticancer Agents Targeting DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. phcogrev.com [phcogrev.com]

- 12. Dietary Polyphenols as Topoisomerase II Poisons: B Ring and C Ring Substituents Determine the Mechanism of Enzyme-Mediated DNA Cleavage Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Redox cycling of phenol induces oxidative stress in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Biological treatment of synthetic wastewater containing 2,4 dichlorophenol (DCP) in an activated sludge unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Distribution and metabolism of 2,4-dichlorophenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 2,5-Dichlorophenol | C6H4Cl2O | CID 66 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. ijprajournal.com [ijprajournal.com]

- 26. researchgate.net [researchgate.net]

- 27. academic.oup.com [academic.oup.com]

- 28. An animal model of chronic inflammatory pain: pharmacological and temporal differentiation from acute models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Animal Models for Pain Research | Neuropathic & Chronic Pain - Aragen Life Sciences [aragen.com]

- 30. Rodent Pain Models - Creative Biolabs [creative-biolabs.com]

- 31. Animal Models of Inflammatory Pain – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]

An In-depth Technical Guide to 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol Derivatives and Analogs

Foreword

The exploration of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Within this landscape, the privileged scaffold of substituted aminomethylphenols has garnered significant attention due to its presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of a specific class of these compounds: 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol derivatives and their analogs. Drawing upon established synthetic methodologies and the well-documented pharmacology of structurally related compounds, most notably ambroxol, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore this promising chemical space. We will delve into the synthetic pathways, delineate the likely structure-activity relationships, and project the pharmacological profile and therapeutic potential of this compound class, all while maintaining a rigorous, evidence-based approach.

Introduction to the 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol Scaffold

The core structure of 2-((2-aminoethylamino)methyl)-4,6-dichlorophenol is a Mannich base derived from 4,6-dichlorophenol. Mannich reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis, involving the aminoalkylation of an acidic proton located on a carbon atom.[1] The resulting β-amino-ketone or β-amino-phenol structures are prevalent in a wide array of natural products and synthetic pharmaceuticals.

The interest in this particular scaffold is heightened by its structural similarity to ambroxol, a widely used mucolytic agent. Ambroxol, chemically known as trans-4-((2-amino-3,5-dibromobenzyl)amino)cyclohexan-1-ol, possesses a dibrominated aminobenzyl moiety.[2] The substitution of dibromo with dichloro and the modification of the amino side chain in the target compounds of this guide present an intriguing opportunity for the development of novel therapeutic agents with potentially modulated or entirely new pharmacological profiles. This guide will, therefore, frequently draw parallels with ambroxol to infer the potential properties of the 2-((2-aminoethylamino)methyl)-4,6-dichlorophenol series.

Synthesis and Chemical Characterization

The most probable and efficient synthetic route to 2-((2-aminoethylamino)methyl)-4,6-dichlorophenol derivatives is the Mannich reaction.[1] This one-pot, three-component condensation reaction involves an active hydrogen compound (4,6-dichlorophenol), an aldehyde (typically formaldehyde), and an amine (a substituted ethylenediamine).

General Synthetic Protocol

A generalized, step-by-step protocol for the synthesis of the title compounds is outlined below. This protocol is based on established methodologies for Mannich reactions involving phenols.[3]

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichlorophenol (1 equivalent) in a suitable protic solvent such as ethanol or methanol.

Step 2: Addition of Reagents

-

To the stirred solution, add the desired N-substituted ethylenediamine (1 equivalent).

-

Subsequently, add an aqueous solution of formaldehyde (37% w/w, 1 equivalent) dropwise at room temperature. The order of addition of the amine and formaldehyde can sometimes be varied to optimize the yield.

Step 3: Reaction Conditions

-

After the addition is complete, heat the reaction mixture to reflux (typically 60-80 °C) for a period of 2 to 8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[3]

Step 4: Work-up and Purification

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure 2-((2-substituted-aminoethylamino)methyl)-4,6-dichlorophenol derivative.

Step 5: Characterization

-

The structure of the synthesized compounds should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Proposed Synthetic Scheme

The following diagram illustrates the proposed Mannich reaction for the synthesis of the core scaffold.

Structure-Activity Relationship (SAR) Analysis

| Structural Modification | Anticipated Impact on Activity | Rationale/Supporting Evidence |

| N-substituent on Ethylenediamine | Introduction of small alkyl or cycloalkyl groups may enhance lipophilicity and receptor binding. | In ambroxol, the trans-cyclohexanol moiety is crucial for its activity.[2] Modifications at the amino terminal in other classes of compounds have been shown to significantly impact their pharmacological profile.[4] |

| Bulky substituents may decrease activity due to steric hindrance. | Steric hindrance can prevent optimal binding to the target protein. | |

| Introduction of polar groups (e.g., hydroxyl, carboxyl) could alter solubility and pharmacokinetic properties. | A patent on ambroxol derivatives highlights the formation of esters with amino acids to improve water solubility.[5] | |

| Phenyl Ring Substituents | The dichloro substitution pattern is likely to influence both electronic properties and lipophilicity. | Halogenation of phenolic compounds is known to affect their biological activity, including protein tyrosine kinase inhibition and toxicity.[4][6] |

| Shifting the position of the chloro atoms or replacing them with other halogens (e.g., Br, F) would likely modulate activity. | In ambroxol, the 3,5-dibromo substitution is a key feature.[2] The position and nature of halogen substituents on aromatic rings are critical determinants of biological activity in many drug classes. | |

| Introduction of other substituents (e.g., methyl, methoxy) on the phenyl ring could fine-tune electronic and steric properties. | SAR studies on other phenolic compounds have shown that such modifications can significantly alter their biological effects. |

Projected Pharmacological Profile

Based on the structural analogy to ambroxol, the 2-((2-aminoethylamino)methyl)-4,6-dichlorophenol derivatives are anticipated to exhibit a range of pharmacological activities, primarily centered around the respiratory system.

Mucolytic and Secretolytic Activity

Ambroxol's primary mechanism of action is its ability to increase the secretion of pulmonary surfactant and to break down the acid mucopolysaccharide fibers in the sputum, making it less viscous and easier to expectorate.[7] It is plausible that the target compounds will share this mucokinetic property.

Anti-inflammatory and Antioxidant Properties

Ambroxol has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and to exhibit antioxidant activity. These properties are beneficial in the context of inflammatory respiratory diseases. Given the shared phenolic core, which is often associated with antioxidant properties, the target compounds may also display similar activities.

Local Anesthetic Effect

A lesser-known but clinically relevant effect of ambroxol is its local anesthetic action, which is attributed to the blockade of sodium channels. This property contributes to its efficacy in relieving sore throat pain. The presence of an aminoalkyl side chain in the target compounds suggests that they may also interact with ion channels and exhibit local anesthetic properties.

Potential Therapeutic Applications

The projected pharmacological profile of 2-((2-aminoethylamino)methyl)-4,6-dichlorophenol derivatives suggests their potential utility in a range of therapeutic areas, including:

-

Respiratory Diseases: As mucolytic agents for the treatment of acute and chronic respiratory conditions associated with excessive or viscous mucus, such as bronchitis, chronic obstructive pulmonary disease (COPD), and cystic fibrosis.

-

Inflammatory Airway Diseases: Their potential anti-inflammatory properties could be beneficial in managing conditions like asthma and allergic rhinitis.

-

Analgesia: The local anesthetic effect could be harnessed for the treatment of sore throat and other oropharyngeal pain.

-

Other Potential Applications: Given that ambroxol is being investigated for neurodegenerative diseases like Parkinson's, it is conceivable that novel analogs could possess unexpected activities in other therapeutic areas.

Exemplary Experimental Protocol: In Vitro Mucolytic Activity Assay

To empirically validate the projected mucolytic activity, a standard in vitro assay using sputum from patients with chronic bronchitis can be employed.

Objective

To determine the effect of 2-((2-aminoethylamino)methyl)-4,6-dichlorophenol derivatives on the viscosity of human sputum in vitro.

Materials

-

Test compounds (dissolved in a suitable vehicle, e.g., DMSO, and diluted in saline)

-

N-acetylcysteine (NAC) as a positive control

-

Sputum samples collected from patients with chronic bronchitis

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cone-plate viscometer

Methodology

-

Sputum Collection and Preparation:

-

Collect sputum samples from consenting patients.

-

Pool the samples and homogenize gently.

-

Divide the pooled sputum into aliquots.

-

-

Treatment:

-

To each sputum aliquot, add the test compound at various concentrations, the positive control (NAC), or the vehicle control.

-

Incubate the mixtures at 37 °C for 30 minutes with gentle agitation.

-

-

Viscosity Measurement:

-

Measure the viscosity of each treated sputum sample using a cone-plate viscometer at a constant shear rate.

-

Record the viscosity readings in centipoise (cP).

-

-

Data Analysis:

-

Calculate the percentage reduction in viscosity for each treatment group relative to the vehicle control.

-

Determine the concentration-response curve for each active compound and calculate the EC₅₀ value (the concentration that produces 50% of the maximal effect).

-

Sources

- 1. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation method of ambroxol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. ptfarm.pl [ptfarm.pl]

- 4. researchgate.net [researchgate.net]

- 5. CN101544572A - Ambroxol derivative and method for preparing same - Google Patents [patents.google.com]

- 6. Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

"in vitro studies with 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol"

Initiating Biological Analysis

I've started by searching for "2-((2-Aminoethyl amino)methyl)-4,6-dichlorophenol". My immediate focus is on its biological activities, mechanism of action, and any existing in vitro studies. The next step involves searching for applicable experimental protocols that could be relevant to any identified biological activities.

Expanding In Vitro Evaluation

Refining Technical Documentation

I'm now incorporating detailed, step-by-step methodologies for key experiments into the guide. I'm focusing on crafting a comprehensive "References" section, including verifiable URLs and ensuring every external claim is appropriately cited. I'm also preparing to create tables for potential quantitative data and Graphviz diagrams for experimental workflow visualization.

Examining Initial Findings

I've just run a search for "2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol" and, unfortunately, didn't find any specific in vitro studies, biological activities, or mechanisms of action for that exact compound. This suggests it's either novel or hasn't been widely studied.

Assessing Related Compounds

My recent efforts have focused on analyzing the search results. I've found information about related dichlorinated aminophenols, including nephrotoxicity studies, involving reactive intermediates and oxidative stress. I have also identified several papers on derivatives of 4-aminophenol, including studies of antimicrobial, antidiabetic, and anticancer properties, frequently involving Schiff bases. Now, I'm examining other dichlorophenol or aminophenol derivatives for their diverse biological activities.

Reframing Research Direction

My latest analysis of the available data has led to a significant shift in focus. It's become clear that direct in vitro studies for my specific target compound are absent. Therefore, I'm now crafting a prospective guide, rather than a summary of existing ones. This guide will meticulously outline a comprehensive in vitro characterization plan for this novel compound, using the properties of related compounds to inform an ideal strategy.

Proposing a New Plan

I've revised the plan to acknowledge the compound's novelty and propose an in vitro characterization strategy. This starts by deconstructing the molecule and hypothesizing activities based on functional groups. I'll outline a tiered testing strategy, beginning with cytotoxicity and broad screening, then moving into mechanism elucidation if results are promising.

Outlining the Strategy

I'm now revising my plan to address the absence of direct in vitro data. I'll begin by acknowledging the novelty of "2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol" and proposing a strategic characterization plan. This will involve deconstructing the molecule and hypothesizing potential biological activities based on its functional groups, followed by a tiered in vitro testing strategy.

Constructing the Characterization Plan

I'm now revising the plan. I'll acknowledge the absence of direct in vitro data for "2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol" and present a prospective strategy. I will deconstruct the molecule, hypothesize activities from its functional groups, and develop a tiered in vitro testing approach.

Unlocking the Therapeutic Potential of 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol: A Strategic Guide to Target Identification and Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting a Course for a Novel Chemical Entity

The journey of a novel chemical entity from laboratory bench to clinical application is one of systematic investigation and rigorous validation. This guide addresses the nascent exploration of 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol , a compound for which public-domain research is limited. The absence of established biological activity is not a roadblock but an opportunity to apply a foundational, target-agnostic discovery workflow. As a Senior Application Scientist, my objective is to provide a comprehensive roadmap for elucidating the therapeutic potential of this molecule. We will proceed not by assumption, but by a logical, evidence-driven framework, beginning with first principles of chemical structure and culminating in a robust, multi-tiered validation strategy. This document is structured to empower your research team with the rationale and detailed methodologies necessary to uncover the pharmacological promise of this intriguing compound.

Structural Deconstruction and Mechanistic Hypotheses

The chemical architecture of 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol offers initial clues to its potential biological interactions. By dissecting its core components, we can formulate rational hypotheses for its therapeutic targets.

-

The Dichlorophenol Moiety: The 4,6-dichloro-substituted phenol ring is a well-recognized pharmacophore. Chlorinated phenols are known for their antimicrobial and antiparasitic properties. For instance, 2-amino-4,6-dichlorophenol serves as a key intermediate in the synthesis of the anthelmintic drug Oxyclozanide, which is used to treat liver fluke infections in livestock.[1] This suggests a potential for our compound of interest to exhibit efficacy against infectious diseases, possibly by disrupting cellular processes in pathogens.

-

The Aminoethylamino Side Chain: The (2-Aminoethylamino)methyl side chain introduces a flexible, protonatable amine group. This feature is reminiscent of the phenylethylamine backbone found in many centrally-acting agents. This structural motif is crucial for interactions with biogenic amine targets, such as neurotransmitter receptors and transporters.[2] The presence of this side chain warrants an investigation into potential neurological or psychiatric applications.

Based on this structural analysis, we can propose two primary, divergent avenues of investigation:

-

Antimicrobial/Antiparasitic Activity: The dichlorophenol core suggests potential disruption of microbial or parasitic cellular integrity or metabolic pathways.

-

Neuromodulatory Activity: The aminoethylamino side chain points towards possible interactions with central nervous system targets, such as monoamine transporters or G-protein coupled receptors (GPCRs).

The following sections will outline a comprehensive workflow to systematically test these hypotheses.

A Phased Approach to Target Identification and Validation

We will employ a three-phased strategy, moving from broad, high-throughput screening to specific, mechanistic studies. This approach is designed to maximize the efficiency of resource allocation while ensuring scientific rigor.

Caption: A three-phased workflow for target identification and validation.

Phase 1: In Silico and High-Throughput Screening

The initial phase is designed to cast a wide net, using computational methods and broad-based biological assays to identify the most promising therapeutic areas.

In Silico Profiling

Computational modeling provides a rapid and cost-effective first pass at identifying potential biological targets.

Experimental Protocol: In Silico Target Prediction

-

Ligand-Based Similarity Searching:

-

Utilize chemical informatics platforms such as PubChem and ChEMBL to identify known compounds with structural similarity to 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol.

-

Analyze the annotated biological activities of the identified analogs to generate a preliminary list of potential target families.

-

-

Pharmacophore Modeling and Virtual Screening:

-

Generate a 3D pharmacophore model of the compound of interest, highlighting key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).

-

Screen this pharmacophore against a database of known protein structures (e.g., the Protein Data Bank) to identify proteins with binding pockets that can accommodate the compound.

-

-

Reverse Docking:

-

Utilize reverse docking software (e.g., PharmMapper, idTarget) to dock the compound's structure against a library of clinically relevant protein targets.

-

Rank the potential targets based on docking scores and binding energy calculations to prioritize them for experimental validation.

-

Broad-Spectrum Phenotypic Screening

Phenotypic screening assesses the effect of a compound on cell behavior or function without a preconceived target. This can uncover unexpected therapeutic activities.

Experimental Protocol: High-Content Cellular Imaging

-

Cell Line Selection:

-

Select a diverse panel of human cell lines representing different tissues and disease states (e.g., cancer cell lines, neuronal cell lines, primary immune cells).

-

-

Compound Treatment:

-

Treat the cell lines with a range of concentrations of 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol.

-

-

Staining and Imaging:

-

Stain the cells with a cocktail of fluorescent dyes that label various subcellular components (e.g., nucleus, mitochondria, cytoskeleton).

-

Acquire images using a high-content imaging system.

-

-

Image Analysis:

-

Use automated image analysis software to quantify a wide array of cellular features (e.g., cell number, nuclear size, mitochondrial membrane potential, cytoskeletal arrangement).

-

Compare the phenotypic profile of the treated cells to a reference database of profiles from compounds with known mechanisms of action to identify potential targets.

-

Phase 2: In Vitro Target Validation

Once a prioritized list of potential targets is generated from Phase 1, the next step is to confirm direct engagement and functional modulation using in vitro assays.

Biochemical and Radioligand Binding Assays

These assays provide direct evidence of a compound binding to its purified protein target.

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters (Hypothetical Example)

This protocol is provided as an example, assuming that in silico profiling suggests an interaction with the serotonin transporter (SERT).

-

Membrane Preparation:

-

Prepare cell membrane homogenates from a cell line stably overexpressing human SERT.

-

-

Binding Reaction:

-

In a 96-well plate, combine the membrane preparation with a known concentration of a radiolabeled ligand for SERT (e.g., [³H]-citalopram).

-

Add increasing concentrations of 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol.

-

Include control wells with a known SERT inhibitor (e.g., fluoxetine) to determine non-specific binding.

-

-

Incubation and Filtration:

-

Incubate the plate to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

-

Scintillation Counting:

-

Measure the radioactivity retained on the filter mat using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the data to determine the inhibition constant (Ki), which represents the affinity of the compound for the transporter.

-

Cell-Based Functional Assays

These assays measure the functional consequences of target engagement in a cellular context.

Experimental Protocol: Neurotransmitter Uptake Assay (Hypothetical Example)

This protocol complements the binding assay by measuring the compound's effect on SERT function.

-

Cell Culture:

-

Culture a cell line stably overexpressing human SERT in a 96-well plate.

-

-

Compound Pre-incubation:

-

Pre-incubate the cells with increasing concentrations of 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol.

-

-

Substrate Addition:

-

Add a fluorescent or radiolabeled substrate of SERT (e.g., [³H]-serotonin) to each well.

-

-

Uptake and Lysis:

-

Incubate the plate for a defined period to allow for substrate uptake.

-

Wash the cells to remove extracellular substrate and then lyse the cells.

-

-

Quantification:

-

Measure the amount of substrate taken up by the cells using a scintillation counter or fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition of uptake at each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the transporter activity.

-

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format to facilitate comparison and decision-making.

Table 1: Summary of In Vitro Profiling Results (Hypothetical Data)

| Assay Type | Target | Metric | Value |

| Radioligand Binding | SERT | Ki (nM) | 150 |

| Radioligand Binding | NET | Ki (nM) | >10,000 |

| Radioligand Binding | DAT | Ki (nM) | >10,000 |

| Functional Uptake | SERT | IC50 (nM) | 250 |

| Functional Uptake | NET | IC50 (nM) | >10,000 |

| Functional Uptake | DAT | IC50 (nM) | >10,000 |

Conclusion and Future Directions

This guide provides a foundational framework for the systematic investigation of 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol. By progressing through the proposed phases of in silico profiling, phenotypic screening, and in vitro validation, researchers can efficiently identify and validate its most promising therapeutic targets. The detailed protocols offer a starting point for experimental design, and the emphasis on a logical, hypothesis-driven approach ensures the generation of high-quality, actionable data. The subsequent steps beyond this guide would involve lead optimization, in vivo efficacy studies in relevant animal models, and comprehensive safety and toxicology profiling, all guided by the initial target identification and validation data.

References

-

PubChem. (n.d.). 2-Amino-4,6-dichlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Scribd. (n.d.). Structure Activity Relationships. Retrieved from [Link]

-

Applichem. (n.d.). 2-((2-AMINOETHYLAMINO)METHYL)-4,6-DICHLOROPHENOL. Retrieved from [Link]

-

Deranged Physiology. (2024, March 12). Structure and function relationships of catecholamine molecules. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Characterization of 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol

Foreword: Navigating the Uncharted

In the landscape of drug discovery and chemical research, scientists often encounter novel molecules for which no established analytical data exists. This guide is crafted for such a scenario, focusing on the hypothetical characterization of 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol. As of the time of this writing, a comprehensive set of experimental spectroscopic data (NMR, IR, MS) for this specific molecule is not publicly available.

This document, therefore, serves a dual purpose. Firstly, it provides a robust, theoretically grounded prediction of the NMR, IR, and MS spectra for 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol. These predictions are based on a first-principles analysis of the molecule's structure and by drawing parallels with analogous, well-characterized compounds. Secondly, it offers detailed, field-proven protocols for acquiring high-quality spectroscopic data, should a sample of this compound become available.

This guide is designed to be a practical tool for researchers, empowering them to anticipate the spectroscopic features of this molecule and to design a rigorous analytical workflow for its structural elucidation and confirmation.

Molecular Structure Analysis

A thorough understanding of the molecular structure is the cornerstone of predicting and interpreting its spectroscopic data. The structure of 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol is comprised of three key components: a dichlorinated phenol ring, a methylene bridge, and an ethylamino side chain. Each of these components will give rise to characteristic signals in the various spectra.

Caption: Molecular components of 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol.

Predicted ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted spectra are based on the analysis of chemical environments and by referencing data from analogous compounds such as 2,4-dichlorophenol and N-benzylethylenediamine.[1][2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and oxygen atoms on the aromatic ring, and the nitrogen atoms in the side chain.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 9.5 - 10.5 | Singlet (broad) | 1H | OH | Phenolic protons are typically deshielded and often appear as broad singlets due to hydrogen bonding and exchange. |

| ~ 7.35 | Doublet | 1H | Ar-H | Aromatic proton ortho to a chlorine and meta to the hydroxyl group. |

| ~ 7.10 | Doublet | 1H | Ar-H | Aromatic proton ortho to the CH₂ and meta to a chlorine atom. |

| ~ 3.80 | Singlet | 2H | Ar-CH₂-N | Benzylic protons adjacent to a nitrogen atom. |

| ~ 2.85 | Triplet | 2H | N-CH₂-CH₂ | Methylene protons adjacent to both the secondary and primary amines. |

| ~ 2.70 | Triplet | 2H | CH₂-CH₂-NH₂ | Methylene protons adjacent to the primary amine. |

| ~ 2.5 - 3.5 | Singlet (broad) | 3H | NH and NH₂ | Amine protons often appear as broad signals and can exchange with each other and with water in the solvent. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~ 155 | Quaternary | C-OH | The carbon atom attached to the hydroxyl group is significantly deshielded. |

| ~ 130 | Quaternary | C-Cl | Carbon atoms directly bonded to chlorine are deshielded. |

| ~ 129 | Tertiary | Ar-CH | Aromatic carbon with a hydrogen atom. |

| ~ 128 | Tertiary | Ar-CH | Aromatic carbon with a hydrogen atom. |

| ~ 125 | Quaternary | C-CH₂ | The aromatic carbon atom to which the methylene bridge is attached. |

| ~ 122 | Quaternary | C-Cl | The second carbon atom bonded to chlorine. |

| ~ 55 | Secondary | Ar-CH₂-N | The benzylic carbon, influenced by the adjacent aromatic ring and nitrogen. |

| ~ 50 | Secondary | N-CH₂-CH₂ | Methylene carbon adjacent to the secondary amine. |

| ~ 42 | Secondary | CH₂-CH₂-NH₂ | Methylene carbon adjacent to the primary amine. |

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum is predicted to show characteristic absorption bands for the O-H, N-H, C-H, C=C, C-N, C-O, and C-Cl bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3500 - 3200 (broad) | O-H stretch | Phenol | The broadness is due to intermolecular hydrogen bonding. |

| 3400 - 3250 | N-H stretch | Primary and Secondary Amines | Primary amines (NH₂) typically show two bands, while secondary amines (NH) show one. These may overlap with the O-H stretch. |

| 3100 - 3000 | C-H stretch | Aromatic | Characteristic of C-H bonds on the benzene ring. |

| 2950 - 2850 | C-H stretch | Aliphatic | Corresponding to the methylene (CH₂) groups in the side chain. |

| 1600 - 1450 | C=C stretch | Aromatic Ring | A series of sharp bands indicating the presence of the benzene ring. |

| 1260 - 1000 | C-O stretch | Phenol | A strong absorption band in this region is characteristic of phenols. |

| 1250 - 1020 | C-N stretch | Amines | Stretching vibrations of the carbon-nitrogen bonds. |

| 850 - 550 | C-Cl stretch | Aryl Halide | Carbon-chlorine stretching vibrations. |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation. Electron Ionization (EI) is a common technique for volatile compounds.

-

Molecular Ion (M⁺): The molecular weight of 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol (C₉H₁₂Cl₂N₂O) is approximately 249.03 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 249. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed, with peaks at M+2 (m/z 251) and M+4 (m/z 253) with relative intensities of approximately 65% and 10% of the M+ peak, respectively.

-

Major Fragmentation Pathways: The molecule is expected to fragment at the weakest bonds, primarily the benzylic C-C and C-N bonds.

Caption: Predicted major fragmentation pathways in EI-MS.

Predicted Key Fragments:

| m/z | Ion Structure | Rationale |

| 249/251/253 | [C₉H₁₂Cl₂N₂O]⁺ | Molecular ion peak with isotopic pattern. |

| 205/207/209 | [C₇H₆Cl₂NO]⁺ | Loss of the terminal ethylamine group. |

| 175/177 | [C₇H₅Cl₂O]⁺ | Cleavage of the bond between the benzylic carbon and the nitrogen, followed by hydrogen transfer. |

| 91 | [C₇H₇]⁺ | Formation of the tropylium ion, a common fragment for benzyl-containing compounds.[3] |

Experimental Protocols

The following protocols are designed to provide a framework for the acquisition of high-quality spectroscopic data for 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[4]

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound. For this molecule, DMSO-d₆ is a good starting point due to the presence of polar functional groups.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire 1024 or more scans, depending on the sample concentration.

-

-

2D NMR (for full structural confirmation):

-

Perform COSY (Correlation Spectroscopy) to establish H-H couplings.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) H-C correlations.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum correctly.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure using the built-in clamp.

-

If the sample is a solid, it can also be prepared as a KBr pellet or a Nujol mull.[5]

-

-

Instrument Parameters:

-

Collect the spectrum over a range of 4000 to 400 cm⁻¹.

-

Set the resolution to 4 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Collect a background spectrum of the clean ATR crystal before running the sample.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the major peaks with their corresponding wavenumbers.

-

Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-